![molecular formula C7H11ClO2S B2728678 Spiro[3.3]heptane-2-sulfonyl chloride CAS No. 2091748-48-8](/img/structure/B2728678.png)

Spiro[3.3]heptane-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

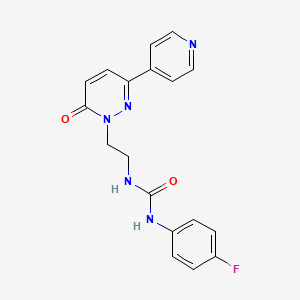

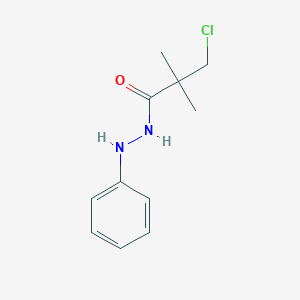

Spiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the CAS Number: 2091748-48-8 . It has a molecular weight of 194.68 . It is a liquid at room temperature .

Synthesis Analysis

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .Molecular Structure Analysis

The molecular formula of Spiro[3.3]heptane-2-sulfonyl chloride is C7H11ClO2S .Physical And Chemical Properties Analysis

Spiro[3.3]heptane-2-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 194.68 .Applications De Recherche Scientifique

Optically Active Polyamides

Research on optically active spiro compounds, such as spiro[3.3]heptane derivatives, has led to the development of novel optically active oligo- and polyamides. These materials are synthesized from optically active spiro[3.3]heptane-2,6-dicarboxylic acid, which can be obtained through optical resolution. These polyamides show promising optical activity, which could be advantageous in creating materials with unique optical properties (Tang et al., 1999).

Improved Synthesis of Spirobicyclic Compounds

An improved synthesis method for spirobicyclic compounds, specifically 2-oxa-6-azaspiro[3.3]heptane, has been developed. This approach provides a more stable and soluble product when the compound is isolated as a sulfonic acid salt, expanding the range of possible reaction conditions and applications for these spirobicyclic compounds (van der Haas et al., 2017).

Enantioselective Oxidations

Spiro[3.3]heptane derivatives have been utilized in the enantioselective oxidation of sulfides to sulfoxides. A specific example includes the use of N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, a compound derived from spiro[3.3]heptane, which demonstrates high efficiency and predictability in producing sulfoxides with remarkable enantiomeric excesses (Davis et al., 1992).

Coordination Chemistry

Chalcogen-containing spirocycles based on spiro[3.3]heptane, such as 2,6-dithiaspiro[3.3]heptane, have been prepared and fully characterized. These compounds serve as molecular rigid rods in coordinating transition metal centers, indicating their potential in the development of novel coordination compounds with specific magnetic and structural properties (Petrukhina et al., 2005).

Radical Chemistry

The study of spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals has provided insights into the radical chemistry of spiro compounds. These radicals are generated through bromine abstraction and hydrogen abstraction, respectively, revealing information about the structural similarities to cyclobutyl radicals and the reactivity of spiro[3.3]heptane derivatives (Roberts et al., 1986).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Please consult with a chemical professional or a relevant database for more specific and detailed information about Spiro[3.3]heptane-2-sulfonyl chloride. If you’re conducting research on this compound, you might need to perform laboratory experiments to determine these properties.

Remember to always follow safety guidelines when handling chemicals. Spiro[3.3]heptane-2-sulfonyl chloride, like many sulfonyl chlorides, is likely to be hazardous and should be handled with care .

Propriétés

IUPAC Name |

spiro[3.3]heptane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBMRPYEOPUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.3]heptane-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

![6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)

![2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2728612.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)